N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline
Description
Chemical Identity and Nomenclature
The IUPAC name of this compound is N-[(cyclohex-3-en-1-yl)methyl]-4-fluoroaniline , reflecting its structural components: a cyclohex-3-ene ring attached via a methylene bridge to the nitrogen of a 4-fluoroaniline group. Its molecular formula is $$ \text{C}{13}\text{H}{16}\text{FN} $$, with a molecular weight of 205.28 g/mol. The SMILES notation $$ \text{C1=CC(CC1)CNC2=CC=C(C=C2)F} $$ succinctly encodes its structure, highlighting the cyclohexene ring ($$ \text{C1=CC(CC1)} $$), methylene linker ($$ \text{CN} $$), and para-fluoroaniline moiety ($$ \text{C2=CC=C(C=C2)F} $$).
Synonyms for this compound include the CAS registry number 1036624-48-2 and identifiers such as EN300-165375 . The cyclohexene ring introduces unsaturation, influencing the compound’s reactivity and spatial conformation. The fluorine atom at the para position of the aniline ring modulates electronic properties, enhancing resonance effects while maintaining steric minimalism.
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry, which emerged in the early 19th century, has been pivotal in advancing pharmaceutical and materials science. The integration of cyclohexene rings into amine derivatives, as seen in N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline, represents a modern extension of this field. Cyclohexene-based heterocycles gained prominence in the mid-20th century for their utility in synthesizing bioactive molecules and catalysts.
The compound’s cyclohexenylmethyl group exemplifies the strategic use of unsaturated carbocycles to fine-tune molecular properties. Unlike fully saturated cyclohexyl groups, the cyclohexene ring introduces planar rigidity, affecting intermolecular interactions and solubility. This structural feature aligns with historical trends in heterocyclic chemistry, where unsaturated rings were increasingly employed to optimize drug candidates’ pharmacokinetic profiles.
Position Within Fluorinated Aniline Derivatives
Fluorinated anilines are a cornerstone of agrochemical and pharmaceutical research due to fluorine’s electronegativity and metabolic stability. This compound occupies a unique niche within this class, distinguished by its cyclohexenylmethyl substituent. The table below compares key attributes of related fluorinated aniline derivatives:
The para-fluoro substitution in this compound enhances electron-withdrawing effects, polarizing the aromatic ring and activating it for nucleophilic substitution reactions. This contrasts with meta-fluoro derivatives, where steric and electronic effects differ significantly. The cyclohexenylmethyl group also differentiates it from simpler alkyl-substituted anilines, offering a balance between lipophilicity and conformational mobility.
In synthetic applications, the compound’s fluorine atom and unsaturated ring make it a candidate for metal-mediated reactions. For instance, titanium amides have been shown to facilitate defluoroamination in fluorinated anilines, a process contingent on the electronic environment of the fluorine substituent. Such reactivity underscores the compound’s potential as a building block for complex amines.
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline |
InChI |
InChI=1S/C13H16FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-2,6-9,11,15H,3-5,10H2 |
InChI Key |
KAKBISVNYKQOBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(cyclohex-3-en-1-ylmethyl)-4-aminobenzene.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-fluoroaniline derivatives with analogous halogenated anilines and substituted aromatic amines, focusing on physicochemical properties, synthetic pathways, and biological/environmental relevance.
Table 1: Key Properties of 4-Fluoroaniline and Selected Analogs
Environmental Impact
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexene ring and a fluorinated aniline moiety, which may contribute to its biological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways. For instance, it is hypothesized that such compounds can modulate ion channels, particularly transient receptor potential (TRP) channels, which are implicated in pain signaling and inflammation. The activation of TRPA1 channels has been linked to nociceptive responses, suggesting that modulation of these channels could provide therapeutic benefits in pain management .
Biological Activity
Several studies have reported on the biological activities associated with related compounds:
- Antinociceptive Effects : In animal models, certain derivatives have demonstrated significant reductions in pain behaviors induced by TRPA1 agonists. For example, compounds that inhibit TRPA1 activation reduced flinching and licking behaviors in rats following painful stimuli .
- Anti-inflammatory Properties : Compounds similar to this compound have shown efficacy in reducing inflammatory pain in models induced by complete Freund's adjuvant (CFA). Oral administration resulted in lowered mechanical hyperalgesia, indicating potential use as anti-inflammatory agents .
Study 1: TRPA1 Modulation
In a study investigating the effects of TRPA1 antagonists, a compound structurally related to this compound was administered to rats subjected to nociceptive challenges. Results indicated a significant decrease in pain-related behaviors, supporting the hypothesis that TRPA1 antagonism can alleviate pain .
Study 2: In Vivo Efficacy
Another study focused on the pharmacodynamics of related compounds showed promising results in reducing CFA-induced inflammatory responses. The administration of these compounds led to a significant increase in paw withdrawal thresholds compared to controls, demonstrating their potential as analgesics .
Data Summary
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
| Study | Biological Activity | Model | Outcome |
|---|---|---|---|
| Study 1 | Antinociceptive | Rat model (TRPA1 agonist) | Significant reduction in flinching and licking behaviors |
| Study 2 | Anti-inflammatory | CFA-induced inflammation | Increased paw withdrawal thresholds post-treatment |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for N-(cyclohex-3-en-1-ylmethyl)-4-fluoroaniline, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between cyclohexene derivatives and 4-fluoroaniline precursors. Key steps include:
- Refluxing in ethanol with stoichiometric equivalents of aldehyde and amine precursors (e.g., 2-ethoxy-1-naphthaldehyde + 4-fluoroaniline) under controlled pH .
- Catalytic hydrogenation using Pd-based catalysts for debenzylation, optimizing parameters such as temperature (50–100°C), H₂ pressure (1–5 bar), and solvent polarity (e.g., ethanol vs. THF) to minimize by-products like aniline .
- Multi-component reactions involving copper catalysis and CO insertion for functionalized derivatives, requiring inert atmospheres and rigorous purification via flash chromatography .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (SHELX software) determines bond lengths, angles, and torsional conformations. For example, cyclohexene ring puckering and fluorine positioning can be validated against modeled mobilities .
- FTIR and NMR :
- FTIR peaks at ~1625 cm⁻¹ (C=N stretch) and ~3520 cm⁻¹ (N-H stretch) confirm imine and amine groups .
- ¹H NMR: Aromatic proton shifts (δ 6.8–7.2 ppm) and coupling constants differentiate para-fluorine substitution from ortho/meta isomers .
- Melting point and solubility : Comparative data with analogs (e.g., N-(cyclopropylmethyl)-4-fluoroaniline) help verify purity .
Advanced Research Questions
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclohexene moiety’s electron-rich double bond may facilitate Michael additions .
- Molecular docking : Screens interactions with fungal enzymes (e.g., triazine targets) using software like AutoDock Vina. IC₅₀ values from kinetic studies validate binding affinities .
- High kinetic energy ion mobility spectrometry (HiKE-IMS) : Resolves structural isomerization pathways (e.g., para vs. azacaradiene protonation) with <0.005 cm² V⁻¹ s⁻¹ mobility differences .
Q. How do variations in reaction conditions affect the kinetic profile of this compound synthesis?
- Methodological Answer :
- Langmuir–Hinshelwood modeling : Regresses experimental data to identify rate-limiting steps (e.g., H₂ adsorption on Pd surfaces). Higher temperatures (>80°C) accelerate debenzylation but risk over-hydrogenation to aniline .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in multi-step reactions, while protic solvents (e.g., ethanol) favor Schiff base formation .
- Buffer systems : Phosphate buffers (pH 7–9) mitigate side reactions by stabilizing intermediates during nucleophilic substitutions .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental samples?
- Methodological Answer :
- UV/H₂O₂ systems : Generate hydroxyl radicals (•OH) to cleave the cyclohexene ring and defluorinate the aromatic core. Optimal conditions: 254 nm UV, [H₂O₂] = 50–100 mM, reaction time >2 hours .
- Ozonolysis : Targets electron-rich alkenes (e.g., cyclohexene) via Criegee intermediates. Requires pH control (3–5) to prevent ozone decomposition .
- Bioremediation : Screening microbial consortia (e.g., Pseudomonas spp.) for amidase activity to hydrolyze the amine linkage. Metagenomic analysis identifies catabolic genes for pathway engineering .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response standardization : Normalize IC₅₀ values using reference compounds (e.g., 5-fluorouracil) and consistent assay protocols (e.g., MTT vs. resazurin assays) .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., 4-fluoroaniline) that may confound activity measurements. For example, trace aniline by-products exhibit cytotoxicity .
- Structural analogs : Compare with N-(but-3-en-1-yl)-3-fluoroaniline to isolate cyclohexene-specific effects on antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
